Pyrrolidine vs. Azetidine Core: Impact on cLogP and Predicted Blood-Brain Barrier Penetration
The target compound's pyrrolidine core confers a higher predicted lipophilicity (cLogP 0.82 ± 0.05) compared to its direct 4-membered ring azetidine analog (CAS 2098016-53-4, cLogP 0.45), as calculated using ChemAxon [1]. This difference in cLogP of 0.37 log units translates to an approximately 2.3-fold higher predicted brain-to-plasma concentration ratio for the pyrrolidine derivative, making it a more suitable precursor for CNS-penetrant PET tracers, while the azetidine analog is more appropriate for peripheral target imaging [2].
| Evidence Dimension | Predicted Partition Coefficient (cLogP) and CNS Permeability |
|---|---|
| Target Compound Data | cLogP 0.82; Predicted log BB (Cbrain/Cblood) ~0.15 |
| Comparator Or Baseline | Azetidine analog (CAS 2098016-53-4): cLogP 0.45; Predicted log BB ~ -0.10 |
| Quantified Difference | ΔcLogP = 0.37; ~2.3-fold higher predicted brain exposure |
| Conditions | In silico prediction using ChemAxon software; log BB calculated via Clark's equation |
Why This Matters
For procurement of CNS-PET tracer precursors, the higher lipophilicity of the pyrrolidine scaffold directly correlates with better blood-brain barrier penetration, a critical selection criterion not met by the more polar azetidine analog.
- [1] ChemAxon, cLogP Calculation for C9H15FN4O Isomers, 2024. View Source
- [2] Clark, D. E. (2003) 'In silico prediction of blood–brain barrier permeation', Drug Discovery Today, 8(20), pp. 927-933. View Source
